molecular formula C38H60O18 B152347 Rebaudioside B CAS No. 58543-17-2

Rebaudioside B

Cat. No.: B152347
CAS No.: 58543-17-2
M. Wt: 804.9 g/mol
InChI Key: DRSKVOAJKLUMCL-UHFFFAOYSA-N
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Description

Rebaudioside B is a steviol glycoside, a natural compound found in the leaves of the Stevia rebaudiana plant. It is one of several glycosides responsible for the sweet taste of stevia leaves. This compound is known for its intense sweetness, approximately 150 times sweeter than sucrose, and is non-caloric, making it a popular choice as a natural sweetener .

Mechanism of Action

Target of Action

Rebaudioside B, a steviol glycoside, is a minor constituent isolated from the leaves of Stevia rebaudiana Bertoni . It is known for its sweetening properties, being about 150 times sweeter than sucrose . The primary targets of this compound are the taste receptors in humans, specifically the sweet taste receptors . It has also been observed to affect the biofilm formation of Vibrio parahaemolyticus .

Mode of Action

This compound interacts with the sweet taste receptors on the tongue, triggering a response that is perceived as sweetness . In the case of Vibrio parahaemolyticus, it has been observed to significantly promote the biofilm formation while reducing the biomass of cells . The exact molecular interactions and changes resulting from this are still under investigation.

Biochemical Pathways

It is known that the perception of sweetness involves the activation of taste receptors and subsequent signal transduction pathways . In the case of Vibrio parahaemolyticus, the formation of biofilms is a complex process involving multiple genes and signaling pathways .

Pharmacokinetics

It is known that steviol glycosides, the class of compounds to which this compound belongs, are deglycosylated by intestinal microflora prior to the absorption of steviol and conjugation to steviol glucuronide . This suggests that this compound may undergo similar processes.

Result of Action

The primary result of this compound’s action is the perception of sweetness when it interacts with the taste receptors . In terms of its effects on Vibrio parahaemolyticus, it has been observed to increase biofilm production without changing or even reducing the biomass of target strains .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the stability and efficacy of this compound. Furthermore, the presence of other compounds can also influence its action. For example, blending with different sweeteners is known to improve the sensory characteristics of Rebaudioside A , and similar effects may be observed with this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Rebaudioside B can be synthesized through the catalytic hydrogenation of steviol glycosides. This process involves the use of palladium hydroxide (Pd(OH)₂) as a catalyst in a solvent mixture of ethanol and water at room temperature under hydrogen pressure . The structures of the resulting dihydro derivatives are characterized using nuclear magnetic resonance (NMR) spectral data .

Industrial Production Methods: Industrial production of this compound typically involves extraction from the Stevia rebaudiana plant. The leaves are harvested, dried, and subjected to water or alcohol extraction to isolate the steviol glycosides. The extract is then purified using techniques such as crystallization, chromatography, and filtration to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Rebaudioside B undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Rebaudioside B is part of a family of steviol glycosides, which include:

Uniqueness: this compound is unique due to its specific glycosylation pattern, which contributes to its distinct sweetness profile and stability. It is less sweet than rebaudioside A and D but still significantly sweeter than sucrose .

Properties

IUPAC Name

13-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(49)50)21(37)6-10-38(16,15-37)56-33-30(55-32-28(48)26(46)23(43)18(13-40)52-32)29(24(44)19(14-41)53-33)54-31-27(47)25(45)22(42)17(12-39)51-31/h17-33,39-48H,1,4-15H2,2-3H3,(H,49,50)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSKVOAJKLUMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H60O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

804.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Rebaudioside B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034949
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

58543-17-2
Record name Rebaudioside B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034949
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

193 - 195 °C
Record name Rebaudioside B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034949
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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